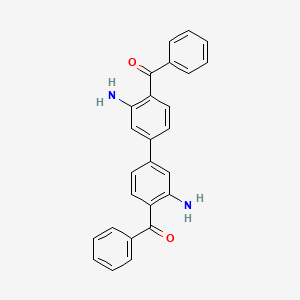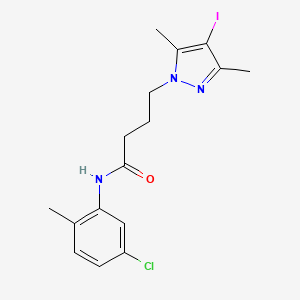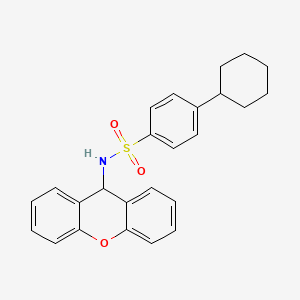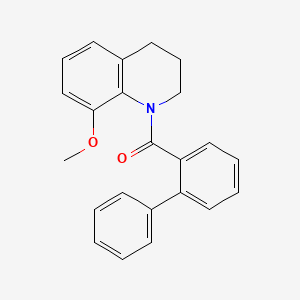
(3,3'-Diaminobiphenyl-4,4'-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is an organic compound characterized by its complex structure, which includes two benzoyl groups attached to a biphenyl core with diamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann reaction.
Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Diamine Functionalities:
Industrial Production Methods
Industrial production of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE may involve large-scale coupling reactions followed by acylation and amination steps. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoyl or diamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
4,4’-DIBENZOYL-1,1’-BINAPHTHYL: Similar structure but with naphthyl groups instead of biphenyl.
4-BENZOYLBIPHENYL: Contains only one benzoyl group.
4,4’-BIPHENYLDICARBONYL CHLORIDE: Similar biphenyl core but with carbonyl chloride groups.
Uniqueness
4,4’-DIBENZOYL-[1,1’-BIPHENYL]-3,3’-DIAMINE is unique due to its specific combination of benzoyl and diamine groups attached to a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C26H20N2O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-amino-4-(3-amino-4-benzoylphenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H20N2O2/c27-23-15-19(11-13-21(23)25(29)17-7-3-1-4-8-17)20-12-14-22(24(28)16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2 |
InChI Key |
FMSMPVMYWWHTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11484200.png)
![2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11484212.png)
![Ethyl (2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11484217.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11484224.png)


![2,4-dichloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-sulfamoylbenzamide](/img/structure/B11484239.png)
![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11484256.png)
![2-Amino-4,4-bis(cyclohexylideneaminooxy)-5'-methyl-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11484257.png)
![3-(5-bromofuran-2-yl)-5-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B11484263.png)
![2-hydroxy-1-(4-methoxyphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484274.png)

![2-Amino-4-(5-nitrothiophen-2-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11484290.png)
![3-(5-bromofuran-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484294.png)
